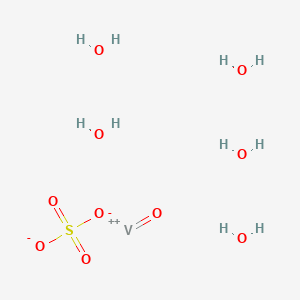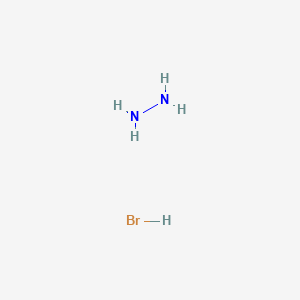
重水素化臭化アンモニウム
説明
This compound is represented by the chemical formula ND4Br and has a molecular weight of 101.97 g/mol . It is primarily used in scientific research due to its unique isotopic properties.
科学的研究の応用
Ammonium-d4 bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: In biological research, ammonium-d4 bromide is used in isotope labeling experiments to track the movement and incorporation of nitrogen in biological systems.
Medicine: It is used in metabolic studies to understand the pharmacokinetics and dynamics of deuterated drugs.
Industry: Ammonium-d4 bromide is used in the production of deuterated compounds for various industrial applications, including the development of new materials and catalysts
作用機序
Target of Action
Ammonium-d4 bromide is a deuterium-labeled variant of ammonium bromide It’s known that ammonium compounds generally interact with various biological systems, influencing processes such as ph regulation and nitrogen metabolism .
Mode of Action
It’s known that ammonium salts can serve as sources of ammonia, which plays a role in various biochemical processes . When dissolved in water, ammonium bromide acts as a weak acid and a strong electrolyte, dissociating into ammonium ions (NH4+) and bromide ions (Br-) .
Biochemical Pathways
Ammonium-d4 bromide likely affects biochemical pathways involving ammonium and bromide ions. Ammonium ions play a role in the regulation of acid-base balance by generating bicarbonate ions and promoting renal net acid excretion . .
Pharmacokinetics
It’s known that ammonium salts are generally soluble in water , which could influence their absorption and distribution in the body. Deuterium labeling, as seen in Ammonium-d4 bromide, is known to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Ammonium compounds can influence cellular processes such as ph regulation and nitrogen metabolism .
Action Environment
The action, efficacy, and stability of Ammonium-d4 bromide could be influenced by various environmental factors. For instance, the solubility of ammonium salts in water could affect their bioavailability and action in aqueous environments within the body. Furthermore, the compound’s stability could be influenced by factors such as temperature and pH.
生化学分析
Biochemical Properties
Ammonium-d4 bromide, like its non-deuterated counterpart, is likely to participate in biochemical reactions involving ammonium ions . Specific interactions with enzymes, proteins, and other biomolecules have not been extensively studied.
Cellular Effects
For instance, they can affect pH regulation within cells and play a role in nitrogen metabolism . It’s plausible that Ammonium-d4 bromide could have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
As a stable isotope-labeled compound, it’s often used as a tracer in biochemical studies
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Ammonium-d4 bromide in laboratory settings. A study on the phase behavior of ammonium bromide under high pressure and low temperature provides some insights into its stability and degradation .
Metabolic Pathways
Ammonium ions are involved in several metabolic pathways, particularly those related to nitrogen metabolism . The specific metabolic pathways involving Ammonium-d4 bromide are not well-characterized.
Transport and Distribution
Ammonium ions are transported across cellular membranes by specific transport proteins . It’s likely that Ammonium-d4 bromide is transported in a similar manner, but specific studies are needed to confirm this.
Subcellular Localization
A study on the localization of ammonium transporters in Dictyostelium discoideum suggests that ammonium ions can be found in various subcellular compartments
準備方法
Synthetic Routes and Reaction Conditions: Ammonium-d4 bromide is typically synthesized by reacting ammonium bromide with heavy water (deuterium oxide, D2O). The reaction involves the exchange of hydrogen atoms in ammonium bromide with deuterium atoms from heavy water. The degree of deuterium substitution can be controlled by adjusting the reaction conditions and the amount of heavy water used .
Industrial Production Methods: Industrial production of ammonium-d4 bromide follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters to ensure high isotopic purity and yield. The product is then purified and packaged for use in various research applications .
化学反応の分析
Types of Reactions: Ammonium-d4 bromide undergoes various chemical reactions, including:
Substitution Reactions: In these reactions, the bromide ion (Br-) can be replaced by other anions or nucleophiles.
Ion Exchange Reactions: Ammonium-d4 bromide can participate in ion exchange processes, where the ammonium ion (ND4+) is exchanged with other cations.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include silver nitrate (AgNO3) and sodium hydroxide (NaOH). These reactions are typically carried out in aqueous solutions at room temperature.
Ion Exchange Reactions: These reactions often involve ion exchange resins or other solid-phase materials that facilitate the exchange of ions.
Major Products Formed:
Substitution Reactions: The major products depend on the substituting nucleophile. For example, reacting ammonium-d4 bromide with silver nitrate produces silver bromide (AgBr) and ammonium nitrate (ND4NO3).
Ion Exchange Reactions: The products include the exchanged ions and the remaining ion-exchange resin or material.
類似化合物との比較
Ammonium Bromide (NH4Br): The non-deuterated form of ammonium-d4 bromide.
Deuterated Compounds: Other deuterated compounds such as deuterated water (D2O) and deuterated methane (CD4).
Comparison:
Isotopic Labeling: Ammonium-d4 bromide is unique due to its deuterium content, which provides distinct advantages in isotopic labeling experiments compared to non-deuterated compounds.
Reactivity: The chemical reactivity of ammonium-d4 bromide is similar to that of ammonium bromide, but the presence of deuterium can influence reaction kinetics and mechanisms.
Applications: While both ammonium bromide and ammonium-d4 bromide are used in research, the latter is preferred for studies requiring isotopic labeling and tracing
Ammonium-d4 bromide is a valuable compound in scientific research, offering unique properties and applications due to its deuterium content. Its synthesis, chemical reactivity, and wide range of applications make it an essential tool in various fields of study.
特性
IUPAC Name |
tetradeuterioazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH.H3N/h1H;1H3/i/hD4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLVFNYSXGMGBS-JBISRTOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][N+]([2H])([2H])[2H].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrH4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583418 | |
| Record name | (~2~H_4_)Ammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12265-06-4 | |
| Record name | (~2~H_4_)Ammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of studying Ammonium-d4 Bromide under high pressure?
A1: The research aims to understand how pressure affects the thermodynamic properties of Ammonium-d4 Bromide crystals. This is important because pressure can induce phase transitions and alter the stability of crystalline materials []. By studying these changes, researchers can gain insights into the fundamental properties of the material and its potential applications.
Q2: What techniques were used to study Ammonium-d4 Bromide in this research?
A2: The paper likely employed thermodynamic techniques to study the material under high pressure. These might include measuring changes in volume, heat capacity, and compressibility as a function of pressure. The specific techniques used would be detailed in the full text of the paper [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)


![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)





![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B77444.png)



